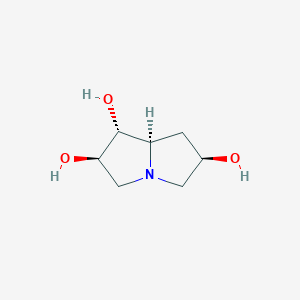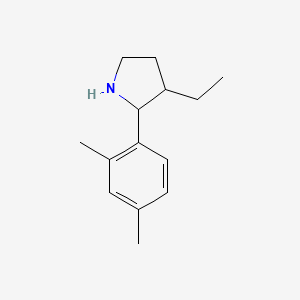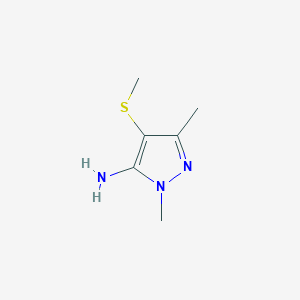
1,3-Dimethyl-4-(methylthio)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-4-(methylthio)-1H-pyrazol-5-amine is a heterocyclic compound characterized by a pyrazole ring substituted with methyl and methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-4-(methylthio)-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3-dimethyl-4-chloropyrazole with sodium methanethiolate, which results in the substitution of the chlorine atom with a methylthio group . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-4-(methylthio)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The methylthio group can be substituted by other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methanethiolate, halides, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazoles.
Scientific Research Applications
1,3-Dimethyl-4-(methylthio)-1H-pyrazol-5-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-4-(methylthio)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The presence of the methylthio group can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-4-chloropyrazole: Similar structure but with a chlorine atom instead of a methylthio group.
1,3-Dimethyl-4-methylpyrazole: Similar structure but with a methyl group instead of a methylthio group.
1,3-Dimethyl-4-aminopyrazole: Similar structure but with an amino group instead of a methylthio group.
Uniqueness
1,3-Dimethyl-4-(methylthio)-1H-pyrazol-5-amine is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H11N3S |
|---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
2,5-dimethyl-4-methylsulfanylpyrazol-3-amine |
InChI |
InChI=1S/C6H11N3S/c1-4-5(10-3)6(7)9(2)8-4/h7H2,1-3H3 |
InChI Key |
UYIPYQJCIHCZSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1SC)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




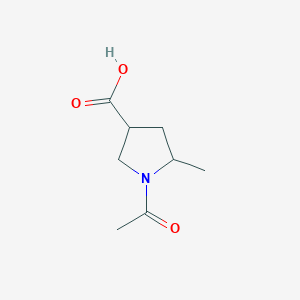

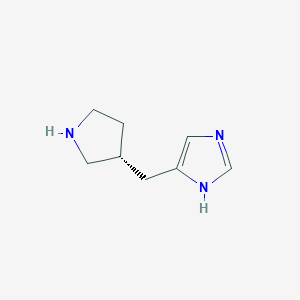
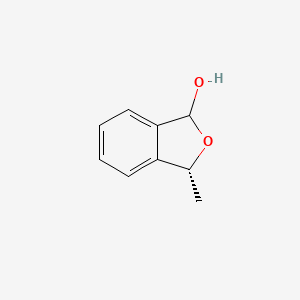

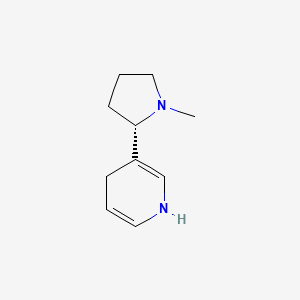

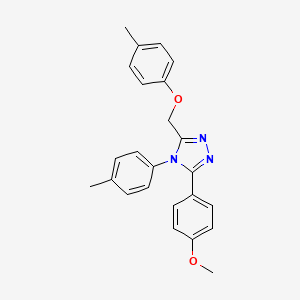
![(10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine](/img/structure/B12874578.png)

